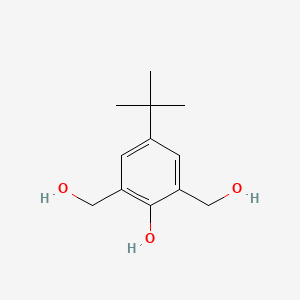

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBBGGADHQDMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176497 | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-14-7 | |

| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a versatile intermediate with significant applications in polymer chemistry, materials science, and as a scaffold in organic synthesis. The document outlines key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and experimental workflows.

Introduction

This compound is a trifunctional molecule characterized by a sterically hindered phenolic hydroxyl group and two reactive hydroxymethyl groups at the ortho positions. The bulky tert-butyl group at the para position enhances its solubility in organic solvents and influences its electronic properties. These structural features impart antioxidant properties and provide sites for further chemical modifications, making it a valuable building block for more complex molecules.[1] This guide will focus on the two predominant methods for its synthesis: base-catalyzed hydroxymethylation and the Mannich reaction.

Synthesis Methodologies

Base-Catalyzed Hydroxymethylation of 4-Tert-butylphenol

This is the most direct and widely reported method for the synthesis of this compound. The reaction involves the direct introduction of hydroxymethyl groups onto the aromatic ring of 4-tert-butylphenol using formaldehyde in the presence of a base.

Reaction Scheme:

Figure 1: General scheme for the base-catalyzed hydroxymethylation of 4-tert-butylphenol.

Detailed Experimental Protocol: [2]

-

Dissolution: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.

-

Addition of Phenol: To this solution, add 150 g of 4-tert-butylphenol.

-

Heating and Cooling: Stir the mixture and gently heat until the phenol is completely dissolved. Then, cool the solution to ambient temperature.

-

Addition of Formaldehyde: Add 175 ml of 37% aqueous formaldehyde to the reaction mixture.

-

Reaction: Stir the solution at ambient temperature for four to six days.

-

Acidification: After the reaction period, add 110 ml of concentrated hydrochloric acid. This will result in the formation of a two-phase system.

-

Extraction: Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.

-

Solvent Extraction and Drying: Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture. Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Crystallization and Filtration: Evaporate the chloroform to yield a mixture of white crystals and oil. Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, this compound.

Mannich Reaction

The Mannich reaction provides an alternative route to synthesize the target molecule. This method involves the aminoalkylation of 4-tert-butylphenol with formaldehyde and a secondary amine to form a Mannich base, which is then converted to the final product.[1]

Reaction Pathway:

Figure 2: Generalized pathway for the synthesis of this compound via the Mannich reaction.

Detailed Experimental Protocol (Example with Thiomorpholine): [3]

This protocol describes the formation of the Mannich base intermediate. The subsequent conversion to this compound would require a further hydrolysis or hydrogenolysis step, the specific conditions for which are not detailed in the cited source.

-

Preparation: Prepare a solution of 1.49 g (9.92 mmol) of 4-tert-butylphenol in 50 mL of methanol and heat it to 40 °C for 15 minutes.

-

Reagent Addition: Add a solution of 2.0 g (20.7 mmol) of thiomorpholine and 1.50 mL (20.15 mmol) of 37% formaldehyde in methanol to the reaction mixture.

-

Reflux: Stir the reaction mixture at reflux for 24 hours.

-

Work-up: Remove the solvent using a rotary evaporator. Pour the residue into water and extract with ethyl acetate.

-

Purification: Purify the product by chromatography on silica gel using a 30/70 mixture of ethyl acetate and n-hexane. This procedure yields both the mono- and di-substituted Mannich bases.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates.

| Synthesis Method | Reagents | Reaction Time | Yield | Purity/Melting Point | Reference |

| Base-Catalyzed Hydroxymethylation | 4-tert-butylphenol, Formaldehyde, NaOH | 4-6 days | Not specified | White crystalline product | [2] |

| Mannich Reaction (Intermediate) | 4-tert-butylphenol, Formaldehyde, Thiomorpholine | 24 hours | 35% (di-substituted) | 95-97 °C | [3] |

Applications in Research and Development

This compound serves as a crucial building block in several areas:

-

Polymer Science: As a derivative of 4-tert-butylphenol, which is a key monomer in the production of polycarbonate and phenolic resins, the title compound can be used to create modified polymers with enhanced thermal stability and antioxidant properties.[4][5] Its bifunctional nature allows it to act as a cross-linking agent.

-

Materials Science: The phenolic hydroxyl and two hydroxymethyl groups are ideal for creating novel ligands for metal complexes, opening avenues for the development of new catalysts and materials with unique electronic or magnetic properties.[1]

-

Organic Synthesis: The three reactive sites on the molecule can be selectively modified to synthesize a wide range of derivatives, making it a versatile scaffold for creating complex molecules, which is of interest in drug discovery and development.[1]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines available data with general principles and methodologies relevant to phenolic compounds.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

| Property | Value | Source / Comment |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₈O₃ | [3] |

| Physical Form | White to off-white solid | [1][3] |

| Boiling Point | 342.7 ± 11.0 °C at 760 mmHg | Predicted value.[4] |

| Melting Point | Data not available | No experimental data found in the conducted searches. |

| Solubility | Soluble in organic solvents | [3] No quantitative data available. Water solubility data is not available. |

| pKa | Data not available | No experimental or predicted data found. |

| logP | Data not available | No experimental or predicted data found. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below.[5]

Experimental Protocol: Synthesis

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide (NaOH)

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolution of Reactants: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water. To this solution, add 150 g of 4-tert-butylphenol.

-

Heating and Cooling: Stir the mixture and gently heat until the phenol has completely dissolved. Cool the resulting solution to ambient temperature.

-

Addition of Formaldehyde: Add 175 ml of 37% aqueous formaldehyde to the solution. Stir the mixture for four to six days at ambient temperature.

-

Acidification and Phase Separation: Add 110 ml of concentrated hydrochloric acid. This will result in the formation of a two-phase system.

-

Isolation and Washing of Organic Phase: Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.

-

Extraction: Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture. Isolate the organic phase.

-

Drying and Crystallization: Dry the organic phase over 100 g of anhydrous magnesium sulfate. Evaporate the chloroform to yield a mixture of white crystals and oil.

-

Final Product Isolation: Add 50-100 ml of chloroform to the crystal and oil mixture and filter to yield the final white crystalline product of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Methodologies for Physicochemical Property Determination

While specific experimental protocols for determining the physicochemical properties of this compound were not found, the following are standard methodologies used for phenolic compounds.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A common method for its determination is the capillary melting point technique.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, spectrophotometric titration is a common method for pKa determination.

Experimental Protocol: Spectrophotometric pKa Determination

-

Solution Preparation: A solution of the phenolic compound is prepared in a suitable solvent system, often a mixture of an organic solvent and water to ensure solubility.

-

Spectrophotometric Titration: The absorbance of the solution is measured at various pH values using a UV-Vis spectrophotometer. The pH is adjusted by the addition of a strong acid or base.

-

Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.

Experimental Protocol: Shake-Flask logP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are then mixed thoroughly in a separatory funnel and shaken for a specific period to allow for partitioning.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Extensive searches of publicly available scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. As a hindered phenol, it can be broadly classified as a potential antioxidant.[2] The steric hindrance provided by the tert-butyl group may stabilize the phenoxyl radical formed upon donation of a hydrogen atom, which is a key mechanism of antioxidant activity. However, no specific studies confirming or quantifying this activity for this particular compound were identified.

Logical Relationship Diagram

Caption: Inferred properties and applications based on structural features.

References

An In-depth Technical Guide to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS: 2203-14-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2,6-bis(hydroxymethyl)phenol is a sterically hindered phenolic compound with potential applications in various scientific fields, including materials science and as a scaffold for organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group and two hydroxymethyl groups, makes it an interesting candidate for derivatization and exploration of its biological properties. As a member of the hindered phenol class of compounds, it is anticipated to possess antioxidant properties. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of structurally related compounds to inform future research and drug development efforts.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of the bulky tert-butyl group influences its solubility and electronic properties, while the hydroxymethyl groups provide reactive sites for chemical modifications.

| Property | Value | Reference |

| CAS Number | 2203-14-7 | |

| Molecular Formula | C₁₂H₁₈O₃ | |

| Molecular Weight | 210.27 g/mol | |

| Melting Point | 88.2 - 89.0 °C | |

| Boiling Point | 342.7 °C at 760 mmHg | |

| Density | 1.154 g/cm³ | |

| InChI Key | SIBBGGADHQDMHI-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)c1cc(CO)c(O)c(CO)c1 |

Synthesis

Synthetic Route

The synthesis of this compound is typically achieved through the hydroxymethylation of 4-tert-butylphenol with formaldehyde in the presence of a base. Another established method is the Mannich reaction, which involves the aminoalkylation of 4-tert-butylphenol with formaldehyde and a secondary amine to form a Mannich base, followed by hydrolysis or hydrogenolysis to yield the desired product.[1]

Experimental Protocol: Hydroxymethylation of 4-tert-butylphenol

This protocol is adapted from a known procedure for the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.

Materials:

-

4-tert-butylphenol (150 g)

-

Sodium hydroxide (50 g)

-

Deionized water (approximately 1.2 L)

-

Aqueous formaldehyde (37%, 175 ml)

-

Concentrated hydrochloric acid (110 ml)

-

Chloroform (700 ml)

-

Anhydrous magnesium sulfate (100 g)

Procedure:

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.

-

Add 150 g of 4-tert-butylphenol to the sodium hydroxide solution.

-

Stir the mixture and gently heat until the phenol is completely dissolved.

-

Cool the resulting solution to room temperature.

-

Add 175 ml of 37% aqueous formaldehyde to the solution.

-

Stir the reaction mixture at room temperature for four to six days.

-

After the stirring period, add 110 ml of concentrated hydrochloric acid. A two-phase system will form.

-

Separate the yellow, oily organic phase and wash it with three 500 ml portions of water.

-

To the washed organic phase, add 700 ml of chloroform and 500 ml of water and stir the mixture.

-

Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform under reduced pressure. Cooling the resulting mixture of oil and crystals may be necessary.

-

Add 50-100 ml of chloroform to the residue and filter to isolate the white crystalline product, this compound.

Caption: Synthetic workflow for this compound.

Spectral Data

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of hindered phenols is well-known for its antioxidant properties.

Antioxidant Mechanism of Hindered Phenols

Hindered phenols act as primary antioxidants by scavenging free radicals. The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which allows the molecule to donate a hydrogen atom to a free radical, thereby neutralizing it. This process terminates the radical chain reaction that leads to oxidative degradation. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating new radical chains.

Caption: General antioxidant mechanism of hindered phenols.

Biological Activity of Structurally Related Compounds

Disclaimer: The following data pertains to derivatives and structurally similar compounds and may not be representative of the biological activity of this compound.

Studies on derivatives of 2,6-di-tert-butylphenol have shown potential anti-inflammatory activity. For example, certain derivatives substituted at the 4-position have been found to exert an inhibitory effect on carrageenan-induced paw edema in rats.

| Compound | Assay | Result | Reference |

| 2,6-bis(1,1-dimethylethyl)phenol derivatives | Carrageenan-induced paw edema in rats | Some derivatives showed anti-inflammatory effects comparable to indomethacin. | |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Cytotoxicity against PC-3 prostate cancer cells | Weak growth inhibition (IC₅₀: 2324.78 µg/ml). |

These findings suggest that the this compound scaffold could be a starting point for the development of novel therapeutic agents, particularly in the area of inflammation. The hydroxymethyl groups offer convenient handles for further chemical modification to explore structure-activity relationships.

Investigational Workflow for Drug Development

Given the limited biological data on this compound, a structured investigational workflow is proposed for researchers interested in exploring its therapeutic potential.

Caption: Proposed workflow for investigating therapeutic potential.

Conclusion

This compound is a readily synthesizable compound belonging to the class of hindered phenols. While its primary application has been in materials science, its chemical structure suggests potential for biological activity. The known antioxidant mechanism of hindered phenols, coupled with the observed anti-inflammatory and cytotoxic activities of related compounds, provides a strong rationale for further investigation of this molecule and its derivatives in a drug discovery context. The provided synthesis protocol and proposed investigational workflow offer a solid foundation for researchers to unlock the potential of this versatile chemical scaffold. Further studies are warranted to fully characterize its biological activity profile and elucidate its mechanism of action.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various industrially significant compounds. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide combines theoretical predictions, analysis of closely related structures, and detailed experimental protocols to present a robust methodology for its structural confirmation. This document serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of phenolic compounds.

Introduction

This compound is a substituted phenolic compound with a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol .[1] Its structure, featuring a bulky tert-butyl group and two hydroxymethyl functionalities flanking a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. Accurate structural confirmation is paramount for its application in areas such as polymer chemistry, antioxidant development, and the synthesis of complex organic molecules. This guide outlines the analytical techniques and data interpretation required for the unambiguous structure elucidation of this compound.

Predicted Spectroscopic Data

In the absence of readily available experimental spectra, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds. These predictions provide a foundational framework for the experimental verification of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | s | 9H | -C(CH₃)₃ |

| ~3.50 | t (broad) | 2H | -CH₂OH (hydroxyl protons) |

| ~4.80 | s | 4H | Ar-CH₂- |

| ~7.10 | s | 2H | Ar-H |

| ~8.50 | s (broad) | 1H | Ar-OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~31.5 | -C(CH₃)₃ |

| ~34.0 | -C(CH₃)₃ |

| ~64.0 | Ar-CH₂- |

| ~125.0 | Ar-C (meta to -OH) |

| ~128.0 | Ar-C (ortho to -OH) |

| ~145.0 | Ar-C (para to -OH) |

| ~152.0 | Ar-C (ipso to -OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 195 | High | [M - CH₃]⁺ |

| 182 | Moderate | [M - H₂O]⁺ |

| 179 | High | [M - CH₂OH]⁺ |

| 167 | Moderate | [M - CH₃ - H₂O]⁺ |

| 151 | Moderate | [M - C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (phenol and alcohol) |

Experimental Protocols

To experimentally verify the structure of this compound, the following detailed protocols for the key analytical techniques are recommended.

Synthesis of this compound

A detailed synthesis procedure has been described in the literature. In a typical reaction, 4-tert-butylphenol is reacted with an excess of formaldehyde in the presence of a base, such as sodium hydroxide. The reaction mixture is stirred at room temperature for several days. Acidification of the reaction mixture followed by extraction with an organic solvent and subsequent purification by crystallization yields the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For EI, a standard 70 eV electron energy is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structure elucidation and the key expected NMR correlations.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of synthesis, purification, and comprehensive spectroscopic analysis. While experimental data is not widely published, this guide provides a robust framework based on theoretical predictions and established analytical protocols. The successful application of NMR (¹H, ¹³C, and 2D techniques), mass spectrometry, and infrared spectroscopy will enable the unambiguous confirmation of its molecular structure, ensuring its quality and suitability for subsequent applications. This document empowers researchers to confidently characterize this important chemical intermediate.

References

Technical Guide: Solubility of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

This compound is a phenolic compound characterized by a sterically hindered hydroxyl group, a para-tert-butyl group, and two ortho-hydroxymethyl groups. This unique structure imparts antioxidant properties and makes it a versatile intermediate in organic synthesis. The bulky tert-butyl group and the hydrophilic hydroxymethyl groups significantly influence its solubility in various media.[1][2]

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The information available is primarily qualitative, derived from its synthesis and purification procedures.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Chloroform | Soluble | Used as a solvent for extraction and crystallization during synthesis, indicating good solubility.[3] |

| Methanol | Likely Soluble | Often used as a solvent for reactions involving phenolic compounds. |

| Ethanol | Likely Soluble | Similar to methanol, it is a common solvent for phenolic compounds. |

| Acetone | Likely Soluble | A versatile polar aprotic solvent expected to dissolve the compound. |

| Water | Sparingly Soluble | The presence of polar hydroxymethyl groups may impart slight water solubility, but the hydrophobic tert-butyl group and benzene ring limit it. |

Note: The "Likely Soluble" entries are based on the general solubility of similar phenolic compounds and the solvents used in their synthesis and analysis. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solid compounds in liquids.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials for sample collection

Experimental Workflow

Figure 1: Workflow for solubility determination.

Detailed Steps

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the prepared sample solution using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Solvent Polarity: The presence of both polar (hydroxyl) and non-polar (tert-butyl, phenyl) groups suggests that its solubility will be highest in solvents of intermediate polarity.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally.

-

Hydrogen Bonding: The two hydroxymethyl groups and the phenolic hydroxyl group can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

-

Crystalline Structure: The energy required to overcome the crystal lattice forces of the solid will impact its solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests solubility in a range of organic solvents, particularly those of intermediate polarity and those capable of hydrogen bonding. For drug development and process chemistry, it is imperative to determine the solubility experimentally. The provided isothermal shake-flask method offers a robust and reliable approach for generating the necessary quantitative data to support research and development activities.

References

Spectroscopic Profile of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a substituted phenol characterized by a tert-butyl group at the para position and two hydroxymethyl groups at the ortho positions relative to the phenolic hydroxyl group.

| Property | Value |

| IUPAC Name | 4-(tert-butyl)-2,6-bis(hydroxymethyl)phenol |

| Synonyms | 3,5-bis(hydroxymethyl)-4-tert-butylphenol |

| CAS Number | 90-02-8 |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for this specific compound, the following data is predicted based on the analysis of structurally similar compounds and known chemical shift ranges for the functional groups present.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet | 1H | Phenolic -OH |

| ~ 7.1 | Singlet | 2H | Aromatic C-H |

| ~ 4.8 | Singlet | 4H | Benzylic -CH₂- |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Hydroxymethyl -OH |

| ~ 1.3 | Singlet | 9H | tert-Butyl -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Aromatic C-OH |

| ~ 140 | Aromatic C-C(CH₃)₃ |

| ~ 125 | Aromatic C-H |

| ~ 120 | Aromatic C-CH₂OH |

| ~ 65 | Benzylic -CH₂- |

| ~ 34 | tert-Butyl quaternary C |

| ~ 31 | tert-Butyl -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following characteristic absorption bands are expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Strong | Aliphatic C-H stretching (tert-butyl) |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1470 - 1430 | Medium | C-H bending (CH₂) |

| 1390 - 1365 | Medium | C-H bending (tert-butyl) |

| 1260 - 1000 | Strong | C-O stretching (phenolic and alcoholic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Predicted Fragmentation Pattern (EI-MS)

| m/z | Possible Fragment Ion |

| 210 | [M]⁺ (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 181 | [M - CH₂OH]⁺ |

| 153 | [M - C(CH₃)₃]⁺ |

| 121 | [M - C(CH₃)₃ - CH₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols for the key experiments.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are acquired. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.[1][2][3][4]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing a molecule like this compound.

References

In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Introduction

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a phenolic compound with a sterically hindered hydroxyl group and two reactive hydroxymethyl groups. This unique structure makes it a valuable building block in the synthesis of various polymers, resins, and specialty chemicals. Its antioxidant properties, stemming from the hindered phenol moiety, suggest its potential use in applications where thermal stability is crucial. Understanding the thermal behavior of this compound is paramount for its effective and safe use in high-temperature applications, as well as for predicting the thermal performance of materials derived from it.

This guide provides a comprehensive overview of the expected thermal stability of this compound, drawing parallels from the well-documented thermal analysis of related phenolic compounds. It covers anticipated thermal decomposition pathways, presents hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and details the experimental protocols for conducting such analyses.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed in multiple stages, characteristic of phenolic compounds containing hydroxymethyl groups.

Initial Stage (Curing/Polycondensation): Upon heating, the hydroxymethyl groups are expected to undergo self-condensation reactions, releasing water and forming ether or methylene bridges between the phenolic units. This process, often referred to as curing in the context of phenolic resins, would lead to the formation of a more thermally stable oligomeric or polymeric structure. This initial stage is typically observed at temperatures ranging from 150°C to 250°C.

Second Stage (Decomposition of the tert-butyl group): At higher temperatures, typically between 250°C and 400°C, the cleavage of the tert-butyl group is anticipated. This would likely result in the formation of isobutylene gas and a phenol radical.

Third Stage (Decomposition of the Phenolic Backbone): The final stage of decomposition, occurring at temperatures above 400°C, would involve the degradation of the polymeric phenolic backbone. This process is complex and can lead to the formation of a variety of smaller aromatic and aliphatic compounds, ultimately resulting in a stable char residue at very high temperatures.

Quantitative Thermal Analysis Data (Hypothetical)

The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound. This data is predictive and based on the analysis of structurally similar compounds.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | ~180 °C |

| Temperature at 5% Weight Loss (T5%) | ~200 °C |

| Temperature at 10% Weight Loss (T10%) | ~250 °C |

| Temperature at 50% Weight Loss (T50%) | ~450 °C |

| Residual Weight at 800 °C (in N2) | ~30-40% |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value |

| Melting Point (Tm) | ~130-140 °C |

| Curing/Polycondensation Exotherm Peak | ~190-220 °C |

| Enthalpy of Curing (ΔHcuring) | -80 to -120 J/g |

| Decomposition Endotherm/Exotherm Peaks | > 300 °C |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of weight loss, and the final residual weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, curing/polycondensation temperatures, and associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (curing/decomposition) and calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products formed at different temperatures.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Perform staged pyrolysis at different temperatures (e.g., 250°C, 400°C, and 600°C) to analyze the products of each decomposition stage.

-

The volatile pyrolysis products are separated by the GC column and identified by the mass spectrometer.

-

Analyze the mass spectra of the eluted compounds to identify the thermal decomposition products.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for thermal analysis.

Caption: Proposed Thermal Decomposition Pathway of this compound.

Caption: Experimental Workflow for Thermal Analysis.

Conclusion

While specific experimental data for this compound is currently limited in the public domain, a comprehensive understanding of its thermal stability can be inferred from the behavior of structurally analogous phenolic compounds. The proposed multi-stage decomposition pathway, initiated by self-condensation of the hydroxymethyl groups followed by cleavage of the tert-butyl group and subsequent degradation of the phenolic backbone, provides a robust framework for predicting its thermal behavior. The hypothetical TGA and DSC data presented in this guide offer valuable benchmarks for researchers. For definitive quantitative data, it is imperative to conduct the detailed experimental protocols outlined herein. This will enable a precise determination of the thermal stability and decomposition characteristics of this compound, facilitating its informed application in various scientific and industrial fields.

A Technical Guide to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Phenolic Compound: Synthesis, Commercial Availability, and Applications

This technical guide provides a comprehensive overview of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7), a trifunctional phenolic compound with significant potential in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, synthesis, and established applications. While its primary use is currently in polymer and materials science, this guide also explores the potential for future research into its biological and pharmacological activities.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several identified commercial vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Brand/Distributor | Product Name | Purity | CAS Number | Notes |

| CymitQuimica | Apollo Scientific | This compound | ≥95% | 2203-14-7 | Intended for laboratory use only.[1] |

| LGC Standards | TRC | This compound | Not specified | 2203-14-7 | |

| Benchchem | Benchchem | This compound | Not specified | 2203-14-7 | For research use only. Not for human or veterinary use. |

Physicochemical Properties

This compound is a solid with a molecular weight of 210.27 g/mol .[1] Its unique structure, featuring a sterically hindered phenolic hydroxyl group and two reactive hydroxymethyl groups, imparts valuable antioxidant properties.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[2]

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide (NaOH)

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

-

Add 150 g of 4-tert-butylphenol to the solution.

-

Stir and gently heat the mixture until the phenol has completely dissolved.

-

Cool the solution to ambient temperature.

-

Add 175 ml of 37% aqueous formaldehyde to the solution.

-

Stir the solution for four to six days at ambient temperature.

-

Add 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

-

Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.

-

To the resulting organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.

-

Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform to yield a mixture of white crystals and oil.

-

Add 50-100 ml of chloroform and filter the mixture to yield the final white crystalline product of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[2]

Applications in Polymer and Materials Science

The primary application of this compound lies in polymer chemistry, where its trifunctional nature is highly valued. It serves as a crosslinking agent for various resins, including epoxy and phenolic resins. The two hydroxymethyl groups provide reactive sites that can form covalent bonds, leading to the formation of robust and stable polymer networks. Furthermore, its sterically hindered phenolic structure provides antioxidant properties, making it a useful stabilizer to prevent oxidative degradation in polymers.

Biological and Pharmacological Activity: A Field for Future Investigation

Despite its established use in materials science, there is a notable lack of publicly available research on the specific biological or pharmacological activities of this compound. Searches of scientific literature and databases did not yield significant results for its direct application in drug development or its interaction with biological signaling pathways.

However, the potential for this compound and its derivatives in medicinal chemistry should not be dismissed. For instance, a study on a closely related brominated analog, 4-Bromo-2,6-bis-hydroxymethyl-phenol, revealed that a Pt(II) complex of this compound exhibited antimicrobial and cytotoxic effects against human prostate and breast cancer cell lines. This suggests that the core structure of this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The two hydroxymethyl groups offer versatile points for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities.

Researchers in drug discovery are encouraged to consider this compound as a starting point for the design and synthesis of new molecules with potential therapeutic applications. Its inherent antioxidant properties, coupled with the potential for targeted derivatization, make it an intriguing candidate for further investigation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

References

An In-depth Technical Guide on 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a versatile hindered phenolic compound with significant applications in organic synthesis, materials science, and potentially in drug development due to its antioxidant properties.

Chemical and Physical Properties

This compound is a trifunctional molecule featuring a sterically hindered phenolic hydroxyl group, which is characteristic of many antioxidants, and two reactive primary hydroxyl groups.[1] The bulky tert-butyl group enhances its stability and solubility in organic solvents.

| Property | Value | Reference |

| Molecular Weight | 210.27 g/mol | [2] |

| Molecular Formula | C₁₂H₁₈O₃ | [3] |

| Appearance | White crystalline solid | [2] |

| Purity | ≥95% | [2] |

| CAS Number | 2203-14-7 | [2] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is through the reaction of 4-tert-butylphenol with formaldehyde.[4]

Materials:

-

4-tert-butylphenol (150 g)

-

Sodium hydroxide (50 g)

-

Water (approximately 1.2 L)

-

Aqueous formaldehyde (37%, 175 ml)

-

Concentrated hydrochloric acid (110 ml)

-

Chloroform (700 ml, and an additional 50-100 ml)

-

Anhydrous magnesium sulfate (100 g)

Procedure:

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

-

Add 150 g of 4-tert-butylphenol to the solution. Stir and gently heat the mixture until the phenol is completely dissolved.

-

Cool the solution to room temperature.

-

Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.

-

Acidify the solution by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

-

Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.

-

To the resulting organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.

-

Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform to yield a mixture of white crystals and oil.

-

Add 50-100 ml of chloroform to the mixture and filter to obtain the white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[4]

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound and related compounds can be achieved through various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. A typical mobile phase would consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including derivatives of this compound. The mass spectrum would likely show a prominent peak for the molecular ion, with further fragmentation patterns corresponding to the loss of methyl and hydroxymethyl groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons, the aromatic protons, the hydroxyl protons, and the methylene protons of the hydroxymethyl groups.

Biological Activity and Potential Applications

As a hindered phenol, this compound is expected to exhibit significant antioxidant properties. This class of compounds acts as radical scavengers, which is a crucial mechanism in preventing oxidative damage in biological systems and industrial materials.

While specific signaling pathways for this compound are not extensively documented, related compounds have shown various biological activities. For instance, other butylated hydroxytoluene (BHT) metabolites have been reported to induce apoptosis in certain cancer cell lines.[6] Furthermore, 4-tert-butylphenol, a precursor to the title compound, has been shown to impact inflammatory and metabolic pathways through the miR-363/PKCδ axis in aquatic organisms, suggesting that tert-butylated phenols can have significant biological effects.[7] A derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated pro-apoptotic activity in cancer cells.[8]

The antioxidant activity of hindered phenols like this compound is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further radical chain reactions.

Caption: Generalized antioxidant mechanism of hindered phenols.

References

- 1. This compound | 2203-14-7 | Benchchem [benchchem.com]

- 2. Butylated hydroxymethylphenol | C15H24O2 | CID 6929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Online CAS Number 2203-14-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. prepchem.com [prepchem.com]

- 5. di-tert-Butyl-4-hydroxymethyl phenol | SIELC Technologies [sielc.com]

- 6. butylated hydroxymethyl phenol, 88-26-6 [thegoodscentscompany.com]

- 7. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]

Purity Analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in various industrial applications, including its use as an antioxidant and a building block in organic synthesis. This document outlines potential impurities, analytical techniques, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.

Introduction to this compound

This compound is a trifunctional molecule characterized by a sterically hindered phenolic hydroxyl group and two primary hydroxymethyl groups. Its antioxidant properties are attributed to the hindered phenol, while the hydroxymethyl groups offer sites for further chemical modification. The purity of this compound is critical for its intended applications, as impurities can affect reaction kinetics, product yield, and the safety profile of downstream products.

The typical synthesis involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.[1] This process can lead to several process-related impurities.

Potential Impurities

A thorough purity analysis requires an understanding of potential impurities that may be present in the final product. These can be categorized as process-related impurities and degradation products.

Process-Related Impurities:

-

Starting Material: Unreacted 4-tert-butylphenol.

-

Intermediates: Mono-hydroxymethylated species such as 4-tert-butyl-2-(hydroxymethyl)phenol.

-

By-products: Other isomers or over-alkylated phenol derivatives.

Degradation Products:

-

Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures. The loss of tert-butyl groups has also been observed in the degradation of similar antioxidant compounds.[2]

Analytical Methodologies for Purity Analysis

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative determination of purity and the separation of non-volatile impurities. A reversed-phase method is generally suitable for this compound.

Illustrative HPLC Purity Data

| Parameter | Value |

| Purity (%) | ≥ 95%[3] |

| Retention Time (Main Peak) | ~ 5.8 min |

| Relative Retention Time (4-tert-butylphenol) | ~ 0.75 |

| Relative Retention Time (Mono-hydroxymethylated species) | ~ 0.88 |

| Limit of Detection (LOD) | ~ 0.01% |

| Limit of Quantification (LOQ) | ~ 0.03% |

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % B 0 40 10 90 15 90 15.1 40 | 20 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 277 nm.[4]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the hydroxymethyl groups, derivatization may be necessary to improve chromatographic performance.

Illustrative GC-MS Impurity Profile

| Impurity | Retention Time (min) | m/z (Major Fragments) |

| 4-tert-butylphenol (as TMS derivative) | 8.2 | 222, 207 |

| 4-tert-butyl-2-(hydroxymethyl)phenol (as TMS derivative) | 10.5 | 324, 309, 219 |

| This compound (as TMS derivative) | 12.8 | 426, 411, 321 |

Experimental Protocol: GC-MS Impurity Profiling

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

MS Scan Range: 50-500 amu.

-

Sample Preparation and Derivatization:

-

Dissolve 1 mg of the sample in 1 mL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject 1 µL of the derivatized solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

Experimental Protocol: ¹H NMR for Structural Confirmation

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: General workflow for the purity analysis of this compound.

Caption: Synthetic pathway and potential process-related impurities.

Conclusion

The purity of this compound is paramount for its successful application in research and industry. A multi-technique approach employing HPLC, GC-MS, and NMR provides a comprehensive understanding of the purity profile, including the identification and quantification of process-related impurities and potential degradants. The detailed protocols and illustrative data presented in this guide serve as a valuable resource for establishing robust quality control procedures for this important chemical compound.

References

Methodological & Application

Application Notes and Protocols: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Epoxy Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol as a monomer and curing agent in the formulation of epoxy resins. This document outlines the synthesis of the monomer, its incorporation into epoxy systems, and the resulting thermal and mechanical properties, supported by detailed experimental protocols and schematic diagrams.

Introduction

This compound is a trifunctional monomer characterized by a sterically hindered phenolic hydroxyl group and two primary hydroxyl groups.[1] This unique structure imparts antioxidant properties and allows it to act as a crosslinking agent for various resins, including epoxy and phenolic resins.[2][3] When used in epoxy formulations, it can enhance thermal stability, chemical resistance, and mechanical performance due to the formation of a dense crosslinked network with ether linkages.[2] Polyphenols, like this compound, typically react with epoxy resins at elevated temperatures, generally between 130–180°C, often in the presence of a catalyst.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.

Experimental Protocol: Monomer Synthesis

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide

-

Aqueous formaldehyde (37%)

-

Concentrated hydrochloric acid

-

Chloroform

-

Anhydrous magnesium sulfate

-

Water

Procedure: [4]

-

Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

-

Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol is completely dissolved.

-

Cool the solution to ambient temperature.

-

Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.

-

Acidify the solution by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

-

Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.

-

Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.

-

Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

-

Evaporate the chloroform to yield a mixture of white crystals and oil.

-

Add 50-100 ml of chloroform to the mixture and filter to isolate the white crystalline product, this compound.

Epoxy Resin Formulation and Curing

This compound can be used as a phenolic hardener for epoxy resins such as those based on diglycidyl ether of bisphenol A (DGEBA). The curing process involves the reaction of the hydroxyl groups of the phenol with the epoxide groups of the resin, forming a rigid, crosslinked network.

Curing Mechanism

The curing of an epoxy resin with a phenolic hardener like this compound proceeds through the opening of the epoxy ring by the hydroxyl groups of the phenol. This reaction is typically catalyzed by a tertiary amine or a phosphonium salt and is driven by heat. The multiple hydroxyl groups on the monomer allow for the formation of a dense, three-dimensional network.

Caption: Epoxy Curing Workflow.

Experimental Protocol: Epoxy Formulation and Curing

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound

-

Curing accelerator (e.g., Triethanolamine, 2-Methylimidazole)

-

Solvent (if necessary, e.g., acetone)

Procedure:

-

Calculate the stoichiometric amounts of the epoxy resin and the phenolic hardener based on their epoxy equivalent weight (EEW) and hydroxyl equivalent weight, respectively.

-

Preheat the epoxy resin to reduce its viscosity if it is highly viscous.

-

Thoroughly mix the epoxy resin and this compound until a homogeneous mixture is obtained. A solvent can be used to aid mixing, which should be evaporated before curing.

-

Add the curing accelerator to the mixture (typically 1-2 phr - parts per hundred parts of resin).

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the formulation in an oven following a specific curing schedule. A typical schedule might be 2 hours at 120°C followed by 2 hours at 150°C.

-

Allow the cured sample to cool down slowly to room temperature to avoid internal stresses.

Characterization of Cured Epoxy Resins

The performance of the cured epoxy resin can be evaluated through various analytical techniques to determine its thermal and mechanical properties.

Thermal Properties

Thermal stability and glass transition temperature are critical parameters for epoxy resins. These are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample from room temperature to a temperature above its expected glass transition temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small sample (10-15 mg) of the cured epoxy resin in a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

The onset of decomposition temperature (Td) and the char yield at a specific temperature are determined from the weight loss curve.

-

Typical Thermal Properties of Phenolic-Cured Epoxy Resins

| Property | Typical Value Range | Analysis Method |

| Glass Transition Temperature (Tg) | 140 - 160 °C | DSC |

| Onset Decomposition Temperature (Td) | 300 - 350 °C | TGA |

| Char Yield at 600°C | > 30% | TGA |

| Note: These values are representative of phenolic-cured epoxy systems and may vary based on the specific formulation and curing conditions.[5] |

Mechanical Properties

The mechanical performance of the cured epoxy is crucial for its structural applications. Key properties include tensile strength, flexural strength, and flexural modulus.

Experimental Protocol: Mechanical Testing

-

Tensile Testing (ASTM D638):

-

Prepare dog-bone shaped specimens from the cured epoxy sheets.

-

Measure the dimensions of the specimens.

-

Mount the specimen in a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation to determine tensile strength, modulus, and elongation at break.

-

-

Flexural Testing (ASTM D790):

-

Prepare rectangular bar specimens from the cured epoxy sheets.

-

Measure the dimensions of the specimens.

-

Place the specimen on a three-point bending fixture in a universal testing machine.

-

Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

-

Record the load and deflection to calculate the flexural strength and modulus.

-

Typical Mechanical Properties of Phenolic-Cured Epoxy Resins

| Property | Typical Value Range | Test Method |

| Flexural Strength | 290 - 440 MPa | ASTM D790 |

| Flexural Modulus | 11 - 12.5 GPa | ASTM D790 |

| Note: These values are based on a study of a phenolic/epoxy resin system with curing accelerators and serve as an example of the performance that can be expected.[5] |

Signaling Pathway and Logical Relationships

The curing process and subsequent material characterization follow a logical workflow, from the selection of reactants to the final evaluation of the cured polymer's properties.

Caption: Experimental Workflow.

Conclusion

This compound is a versatile monomer that can be effectively utilized as a phenolic hardener for epoxy resins. Its trifunctional nature allows for the formation of highly crosslinked networks, leading to materials with good thermal stability and mechanical properties. The provided protocols offer a foundation for researchers to explore the use of this monomer in developing advanced epoxy-based materials for a variety of applications. Further optimization of the formulation and curing conditions can be performed to tailor the final properties of the epoxy resin to specific performance requirements.

References

Application Notes and Protocols: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a synthetic phenolic compound characterized by a sterically hindered hydroxyl group, a key feature for potent antioxidant activity.[1] The presence of a bulky tert-butyl group at the para position and two hydroxymethyl groups at the ortho positions of the phenolic ring influences its electronic properties, solubility, and antioxidant efficacy.[1] As a member of the hindered phenol class of antioxidants, it is utilized as a stabilizer in various materials, including plastics and personal care products, to prevent oxidative degradation.[1] The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating chain reactions involved in oxidative damage. The resulting phenoxyl radical is stabilized by the bulky substituents, which prevents it from initiating further oxidation.

These application notes provide an overview of the antioxidant properties of this compound, along with detailed protocols for evaluating its efficacy using common in vitro assays.

Mechanism of Action